Ácido nitrilotriacético sal trisódico monohidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

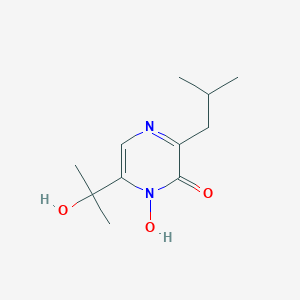

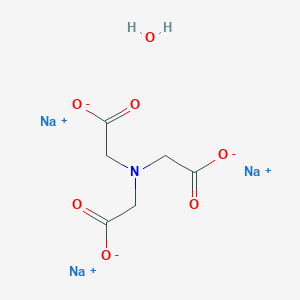

Nitrilotriacetic acid trisodium salt monohydrate is an organic sodium salt composed of sodium and nitrilotriacetate ions in a 3:1 ratio. It is commonly used as a chelating and sequestering agent, and as a builder in detergent and cleaning formulations for domestic and commercial use. This compound is known for its ability to soften water and remove traces of heavy metals .

Aplicaciones Científicas De Investigación

Nitrilotriacetic acid trisodium salt monohydrate is widely used in scientific research due to its chelating properties. It is used in:

Mecanismo De Acción

Target of Action

Nitrilotriacetic acid trisodium salt monohydrate, also known as Trisodium nitrilotriacetate monohydrate, primarily targets polyvalent metal ions such as calcium (Ca2+) , cobalt (Co2+) , copper (Cu2+) , and iron (Fe3+) . It acts as a chelating agent, forming coordination compounds with these metal ions .

Mode of Action

The compound interacts with its targets by forming water-soluble chelate complexes . This interaction results in the sequestration of the metal ions, effectively reducing their availability in the system . This property is utilized in various applications, including water softening and the removal of specific metals from treated wood .

Biochemical Pathways

For instance, by chelating calcium ions, it could affect signal transduction pathways that depend on calcium as a secondary messenger .

Pharmacokinetics

Given its chemical properties, it is likely to be soluble in water , which could influence its bioavailability and distribution in the body.

Result of Action

Nitrilotriacetic acid trisodium salt monohydrate has been found to have nephrotoxic potential and is a potent non-genotoxic carcinogen . It has been reported to induce tumors of the urinary bladder and kidney upon long-term administration in rats . It also induces diphtheria toxin-resistant mutants in human cell lines and inhibits gap-junctional communication between Chinese hamster lung fibroblasts .

Análisis Bioquímico

Biochemical Properties

Nitrilotriacetic acid trisodium salt monohydrate can form water-soluble chelate complexes with polyvalent metals such as calcium, magnesium, zinc, or iron . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is largely dependent on the specific biomolecules and the environmental conditions.

Cellular Effects

The effects of Nitrilotriacetic acid trisodium salt monohydrate on cells and cellular processes are diverse. It has been found to have nephrotoxic potential after oral administration . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Nitrilotriacetic acid trisodium salt monohydrate exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanism of action is dependent on the type of cell and the environmental conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nitrilotriacetic acid trisodium salt monohydrate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Nitrilotriacetic acid trisodium salt monohydrate can vary with different dosages in animal models. It has been used in in vivo experiments as an inducer of bladder and kidney tumors in animal models . High doses can lead to toxic or adverse effects .

Metabolic Pathways

Nitrilotriacetic acid trisodium salt monohydrate is involved in various metabolic pathways. It can interact with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

Nitrilotriacetic acid trisodium salt monohydrate is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and it can also affect its localization or accumulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nitrilotriacetic acid trisodium salt monohydrate can be synthesized by reacting nitrilotriacetic acid with sodium hydroxide. The reaction involves dissolving nitrilotriacetic acid in water and adding sodium hydroxide to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of nitrilotriacetic acid trisodium salt monohydrate .

Industrial Production Methods: Industrial production of nitrilotriacetic acid trisodium salt monohydrate typically involves the use of ammonia, formaldehyde, and sodium cyanide or hydrogen cyanide. The reaction between these chemicals produces nitrilotriacetic acid, which is then neutralized with sodium hydroxide to form the trisodium salt monohydrate .

Análisis De Reacciones Químicas

Types of Reactions: Nitrilotriacetic acid trisodium salt monohydrate undergoes various chemical reactions, including complexation, reduction, and substitution reactions. It forms stable complexes with metal ions such as calcium, cobalt, copper, and iron .

Common Reagents and Conditions:

Complexation: Involves the use of metal ions like calcium, cobalt, copper, and iron under aqueous conditions.

Reduction: Can act as a reducing agent in the presence of suitable oxidizing agents.

Substitution: Involves the replacement of sodium ions with other cations under specific conditions.

Major Products:

Complexation: Formation of metal-nitrilotriacetate complexes.

Reduction: Reduced metal ions and nitrilotriacetic acid.

Substitution: Formation of substituted nitrilotriacetate salts.

Comparación Con Compuestos Similares

- Ethylenediaminetetraacetic acid (EDTA)

- Iminodiacetic acid

- Ethylenediaminedisuccinic acid (EDDS)

- Triethanolamine

- Tris(2-aminoethyl)amine

Comparison: Nitrilotriacetic acid trisodium salt monohydrate is unique due to its specific chelating properties and its ability to form stable complexes with a wide range of metal ions. Compared to EDTA, it is less likely to cause environmental issues such as eutrophication. Additionally, it is more readily biodegradable and has a lower potential to bioaccumulate .

Propiedades

Número CAS |

18662-53-8 |

|---|---|

Fórmula molecular |

C6H11NNaO7 |

Peso molecular |

232.14 g/mol |

Nombre IUPAC |

trisodium;2-[bis(carboxylatomethyl)amino]acetate;hydrate |

InChI |

InChI=1S/C6H9NO6.Na.H2O/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;1H2 |

Clave InChI |

QKSIURXXVCOQEZ-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+] |

SMILES canónico |

C(C(=O)O)N(CC(=O)O)CC(=O)O.O.[Na] |

Densidad |

Density (at 25 °C): 1.782 g/cm³ |

melting_point |

770 °F approximately (NTP, 1992) |

Key on ui other cas no. |

18662-53-8 |

Descripción física |

Nitrilotriacetic acid trisodium salt monohydrate appears as white crystals or powder with a slight odor of ammonia. pH (1% aqueous solution) about 11. pH (40%) 11-13. (NTP, 1992) WHITE CRYSTALLINE POWDER. |

Pictogramas |

Irritant; Health Hazard |

Solubilidad |

greater than or equal to 100 mg/mL at 70° F (NTP, 1992) Solubility in water, g/100ml at 25 °C: 50 (good) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)